N-(2-hydroxy-5-methylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93-63-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-13(16)12(9-10)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
NPRCXSMNRVGHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Crystallographic and Supramolecular Architecture Analysis of N 2 Hydroxy 5 Methylphenyl Benzamide
Single-Crystal X-ray Diffraction Studies
The three-dimensional arrangement of atoms and molecules in the crystalline state of N-(2-hydroxy-5-methylphenyl)benzamide has been meticulously elucidated using single-crystal X-ray diffraction. This powerful analytical method provides precise information on the compound's solid-state structure.
Crystal System and Space Group Determination
The crystallographic analysis of this compound confirms that it crystallizes in the monoclinic system. nih.goviucr.org The specific space group was determined to be P2₁/n. iucr.orgresearchgate.net This space group indicates a center of symmetry is present in the crystal lattice, along with a two-fold screw axis and a glide plane.
Unit Cell Parameters and Volumetric Analysis
The unit cell is the fundamental repeating unit of a crystal structure. For this compound, the dimensions of this parallelepiped and its volume have been precisely measured at a temperature of 123 K. nih.gov The crystal contains four molecules (Z = 4) within each unit cell. nih.goviucr.orgresearchgate.net The detailed parameters are presented in the table below.
| Crystal Data | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2263 (3) |
| b (Å) | 21.7442 (7) |
| c (Å) | 7.4747 (3) |
| β (°) | 110.280 (5) |
| Volume (ų) | 1101.69 (8) |
| Z | 4 |
| Temperature (K) | 123 |
| Source: nih.goviucr.orgresearchgate.net |
Methodological Approaches in Data Collection and Refinement
The crystallographic data for this compound were collected using an Oxford Diffraction Gemini S CCD diffractometer with Mo Kα radiation. nih.goviucr.org A total of 10,254 reflections were measured, which were reduced to 2,795 independent reflections. nih.goviucr.org
The structure was solved using the SIR92 program and refined on F² using the SHELXL2014 software. nih.gov The refinement process involved 163 parameters and resulted in a final R-factor of 0.043 for 2332 reflections with I > 2σ(I). nih.goviucr.org Hydrogen atoms were treated with a combination of independent and constrained refinement models. nih.gov
| Data Collection & Refinement | Details |
| Diffractometer | Oxford Diffraction Gemini S CCD |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Measured Reflections | 10254 |
| Independent Reflections | 2795 |
| Rint | 0.032 |
| Refinement Method | Full-matrix least-squares on F² |
| Final R[F² > 2σ(F²)] | 0.043 |
| wR(F²) | 0.109 |
| Goodness-of-fit (S) | 1.03 |
| Source: nih.goviucr.orgresearchgate.net |
Molecular Conformation and Stereochemistry
Dihedral Angles Between Aromatic Rings and Amide Plane
The orientation of the phenyl and hydroxyphenyl rings relative to the central amide plane defines the molecule's twist. The mean plane of the amide fragment forms a dihedral angle of 5.63 (6)° with the benzoyl phenyl ring. nih.goviucr.orgresearchgate.net The dihedral angle between the amide plane and the 2-hydroxy-5-methylphenyl ring is slightly larger, at 10.20 (5)°. nih.goviucr.orgresearchgate.net These small dihedral angles indicate that the molecule as a whole adopts a relatively flat, planar conformation. mdpi.com
| Conformational Data | Value (°) |
| Dihedral Angle (Amide Plane – Phenyl Ring) | 5.63 (6) |
| Dihedral Angle (Amide Plane – Hydroxyphenyl Ring) | 10.20 (5) |
| Source: nih.goviucr.orgresearchgate.net |
| Intramolecular Hydrogen Bond Parameters | |
| Interaction | N1-H1···O2 |
| D-H (Å) | 0.889 (18) |
| H···A (Å) | 2.518 (17) |
| D···A (Å) | 3.1928 (14) |
| **D-H···A (°) ** | 133.1 (14) |
| (Data sourced from Moreno-Fuquen et al., 2015) nih.gov |
Conformational Analysis of Functional Groups
The conformation of this compound is characterized by a nearly planar central amide moiety (C8—N1-C7(=O1)—C1), with a root-mean-square deviation for all non-hydrogen atoms of 0.0291 Å. nih.govresearchgate.net This planarity is a key structural feature. The two aromatic rings of the molecule are not perfectly coplanar with this central amide bridge. The central amide plane forms a dihedral angle of 5.63 (6)° with the benzoyl (phenyl) ring and 10.20 (5)° with the hydroxyphenyl ring. nih.govresearchgate.netiucr.org This slight twist between the rings and the amide linker is a common characteristic of benzanilide (B160483) derivatives. nih.gov
| Crystallographic and Conformational Data | |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (Amide - Phenyl Ring) | 5.63 (6)° |
| Dihedral Angle (Amide - Hydroxyphenyl Ring) | 10.20 (5)° |
| (Data sourced from Moreno-Fuquen et al., 2015) nih.govresearchgate.netiucr.org |
Intermolecular Interactions and Crystal Packing Motifs
The supramolecular assembly of this compound in the crystalline state is directed by a sophisticated network of intermolecular hydrogen bonds and other non-covalent interactions, resulting in a stable and well-defined packing arrangement.
Hydrogen Bonding Networks (O-H···O, C-H···O, N-H···O)
The crystal structure is stabilized by multiple intermolecular hydrogen bonds. A strong O-H···O hydrogen bond is a dominant feature, where the hydroxyl group (O2-H20) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule. nih.gov This primary interaction is supported by a weak C-H···O contact, with a phenyl carbon (C6-H6) donating to the hydroxyl oxygen (O2) of another neighboring molecule. nih.govresearchgate.netiucr.org Additionally, very weak N-H···O interactions are present, where the amide N-H group donates to the hydroxyl oxygen (O2) of a symmetrically related molecule, linking the molecules into inversion dimers. nih.govresearchgate.netiucr.org
| Intermolecular Hydrogen Bond Parameters | |
| Interaction | O2-H20···O1 |
| D···A (Å) | 2.6390 (12) |
| D-H···A (°) ** | 171.3 (19) |
| Interaction | C6-H6···O2 |
| D···A (Å) | 3.4197 (15) |
| D-H···A (°) | 146 |
| Interaction | N1-H1···O2 |
| D···A (Å) | 3.1928 (14) |
| D-H···A (°) ** | 133.1 (14) |
| (Data sourced from Moreno-Fuquen et al., 2015) nih.gov |
Formation of C(7) Chains and R²₂(7) Rings
The interplay of the strong O-H···O and weak C-H···O hydrogen bonds results in the formation of specific, recognizable supramolecular synthons. The O-H···O interactions link molecules into infinite C(7) chains that propagate along the mdpi.com crystallographic direction. nih.govresearchgate.netiucr.org These chains are further reinforced by the C-H···O contacts, which combine with the O-H···O bonds to form R²₂(7) ring motifs, or loops. nih.govresearchgate.netiucr.org This combination of a chain and a ring motif creates a robust one-dimensional hydrogen-bonded architecture. nih.gov
Influence of Substituent Position on Supramolecular Assembly
The specific positioning of the hydroxyl and methyl substituents on the phenyl rings is crucial in dictating the observed supramolecular architecture. The ortho-hydroxyl group is fundamental to the formation of both the intramolecular N-H···O bond and the intermolecular O-H···O bond that generates the C(7) chain. nih.govresearchgate.net A change in the substituent pattern can lead to vastly different packing motifs. For instance, in the related isomer 2-hydroxy-N-(4-methylphenyl)benzamide, where the methyl group is in the para position of the aniline (B41778) ring, the intermolecular interactions lead to the formation of R²₁(6) ring motifs, a different pattern compared to the R²₂(7) loops found in this compound. nih.govnih.gov The presence and position of substituents can introduce steric effects or alter the electronic properties of the molecule, thereby influencing which hydrogen bond donors and acceptors are utilized in the crystal packing and ultimately determining the final supramolecular assembly. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
A full Hirshfeld surface analysis for this compound is not currently available in published literature. This section would typically involve the generation of 3D Hirshfeld surfaces and 2D fingerprint plots to visualize and quantify the intermolecular interactions within the crystal lattice.
Quantitative and Qualitative Assessment of Intermolecular Interactions
Specific data on the quantitative and qualitative assessment of intermolecular interactions for this compound, derived from Hirshfeld surface analysis, has not been published. This would typically include a data table summarizing the percentage contributions of different atomic contacts to the total Hirshfeld surface area. For comparative purposes, analyses of similar molecules often reveal dominant contributions from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov
Two-Dimensional (2D) Fingerprint Plots
Detailed two-dimensional fingerprint plots for this compound are not available in the existing literature. These plots are instrumental in providing a visual summary of the intermolecular contacts within the crystal. Different types of interactions appear as characteristic patterns in these plots, allowing for a clear differentiation and semi-quantitative analysis of the forces governing the crystal packing.
Advanced Spectroscopic Characterization Techniques for N 2 Hydroxy 5 Methylphenyl Benzamide
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information about these vibrational modes.
The FT-IR spectrum of N-(2-hydroxy-5-methylphenyl)benzamide, recorded from a KBr pellet, shows several characteristic absorption bands that confirm the presence of its key functional groups. nih.govresearchgate.net
Key among these is the amide N-H stretching vibration, which appears at 3395 cm⁻¹. The broad band corresponding to the hydroxyl (O-H) stretching motion is observed at 3073 cm⁻¹. The strong absorption at 1643 cm⁻¹ is characteristic of the amide I band, which is primarily due to the C=O stretching vibration. Aromatic C=C stretching vibrations are confirmed by the peak at 1593 cm⁻¹. nih.govresearchgate.net
While experimental FT-Raman data for the title compound is not widely reported, analysis of similar structures, such as 4-ethyl-N-(2-hydroxy-5-nitrophenyl)benzamide, allows for the prediction of expected bands. esisresearch.org One would anticipate strong Raman signals for the aromatic ring modes and the C=O stretch, as these moieties often exhibit significant changes in polarizability during vibration. The simultaneous appearance of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions across the molecule's π-conjugated system. esisresearch.org
| Vibrational Mode | Functional Group | Experimental FT-IR Frequency (cm⁻¹) nih.govresearchgate.net | General Expected Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amide | 3395 | 3500-3300 nih.gov |
| O-H Stretch | Hydroxyl | 3073 | 3600-3200 |
| C=O Stretch (Amide I) | Amide | 1643 | 1700-1630 nih.gov |
| C=C Stretch | Aromatic Ring | 1593 | 1625-1430 |
To achieve a more profound understanding of the vibrational modes, experimental spectra are often correlated with theoretical computations. nih.gov This is typically accomplished using quantum chemical methods, most notably Density Functional Theory (DFT). esisresearch.orgmdpi.com By optimizing the molecule's ground-state geometry and calculating its harmonic vibrational frequencies, a theoretical spectrum can be generated.
For benzamide (B126) derivatives, calculations are often performed using basis sets such as B3LYP/6-311G(d,p). mdpi.com The computed wavenumbers are frequently scaled by a specific factor to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving the agreement with experimental data. nih.gov This correlative approach allows for the unambiguous assignment of complex spectral regions where vibrational modes may overlap. For instance, detailed assignments for the various C-H bending, C-N stretching, and ring deformation modes can be made with high confidence. esisresearch.orgresearchgate.net Although a specific theoretical study for this compound is not available in the cited literature, the methodology has been successfully applied to numerous closely related benzamides, demonstrating its utility in vibrational analysis. esisresearch.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule. It identifies chemically distinct nuclei based on their resonance frequencies in a magnetic field.
While a definitive experimental ¹H NMR spectrum for this compound is not detailed in the available literature, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.
The spectrum would feature distinct signals for the amide (N-H) and hydroxyl (O-H) protons, typically appearing as broad singlets in the downfield region, often above 9.0 ppm, due to their acidic nature and potential for hydrogen bonding. The aromatic protons on the two phenyl rings would resonate in the range of approximately 6.8 to 8.0 ppm. The protons on the 2-hydroxy-5-methylphenyl ring are influenced by the electron-donating effects of both the -OH and -CH₃ groups. The methyl (-CH₃) protons would appear as a sharp singlet in the upfield region, likely around 2.2-2.3 ppm.
| Proton Environment | Multiplicity (Expected) | Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| -OH (hydroxyl) | Singlet (broad) | ~11.0 |
| -NH (amide) | Singlet (broad) | ~8.0-9.5 |
| Aromatic (Benzamide Ring) | Multiplet | 7.4-8.0 |
| Aromatic (Hydroxyphenyl Ring) | Multiplet | 6.8-7.8 |
| -CH₃ (methyl) | Singlet | ~2.25 rsc.org |
Similarly, the ¹³C NMR spectrum can be predicted. The most downfield signal would correspond to the amide carbonyl carbon (C=O), expected in the 165-170 ppm range. The aromatic carbons would generate a series of signals between approximately 115 and 158 ppm. The carbon bearing the hydroxyl group (C-OH) would be significantly downfield-shifted due to the electronegativity of oxygen. The methyl carbon (-CH₃) would give a characteristic signal in the upfield region, typically around 20 ppm.
| Carbon Environment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| -C=O (amide) | 165-170 |
| Aromatic C-OH | ~158 rsc.org |
| Aromatic C-N | 135-145 |
| Aromatic C-H & C-C | 114-139 rsc.org |
| -CH₃ (methyl) | ~20 rsc.org |
Computational chemistry provides a powerful means to predict NMR chemical shifts, aiding in the assignment of experimental spectra and resolving ambiguities. psu.edu The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. imist.maresearchgate.net
The GIAO method, typically implemented within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shifts are then determined by referencing these calculated shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma The accuracy of these predictions depends on the level of theory (functional) and the basis set employed. For organic molecules, functionals like B3LYP with basis sets such as 6-311+G(d,p) have been shown to yield results that correlate well with experimental data. researchgate.net Such theoretical calculations are invaluable for distinguishing between isomers and confirming complex structural assignments. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules like this compound. By measuring the absorption of UV or visible light, this method provides insights into the electronic transitions between different energy levels within the molecule's chromophores. The benzanilide (B160483) core, consisting of a benzoyl group attached to a substituted aniline (B41778) ring, contains multiple unsaturated groups and lone pairs of electrons, giving rise to a characteristic UV-Vis spectrum.
The electronic spectrum of this compound is primarily governed by π → π* and n → π* transitions associated with its aromatic rings and the carbonyl group of the amide linkage. The benzene (B151609) rings and the C=O group are the principal chromophores. The presence of substituents—the hydroxyl (-OH) and methyl (-CH3) groups on one ring and the amide bridge (-CONH-) connecting the two rings—modifies the energy of these transitions, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene or benzamide.
While specific experimental absorption maxima for the parent this compound are not detailed in the available literature, analysis of closely related fluorinated derivatives provides significant insight. mdpi.com Theoretical studies on these derivatives show that the highest occupied molecular orbital (HOMO) is primarily located on the hydroxy-methylphenyl ring and the central amide segment. mdpi.com In contrast, the lowest unoccupied molecular orbital (LUMO) is distributed across the entire molecule, with the exception of the hydroxyl group. mdpi.com This distribution suggests that the principal electronic transition involves a significant degree of intramolecular charge transfer (ICT) from the electron-rich hydroxy-methylphenyl moiety to the benzoyl portion of the molecule.
Such ICT transitions are characteristic of donor-acceptor systems and are typically intense and fall within the UVA range. A study on a similar chemical structure, 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, which also contains the 2-hydroxy-5-methylphenyl moiety, identified two intense absorption bands in the 280–400 nm region, consistent with the expected π → π* transitions in a conjugated aromatic system. scirp.orgscirp.orgresearchgate.net
Interactive Table: Electronic Properties of Fluoro-Substituted this compound Isomers Data derived from theoretical calculations on closely related compounds. mdpi.com
| Compound Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| o-FPhB | -6.04 | -1.22 | 4.82 |
| m-FPhB | -6.09 | -1.28 | 4.81 |
| p-FPhB | -6.01 | -1.33 | 4.68 |
Note: o-FPhB, m-FPhB, and p-FPhB refer to ortho-, meta-, and para-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide, respectively.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities observed in experimental UV-Vis spectra.
For derivatives of this compound, TD-DFT calculations have been employed to elucidate the nature of their electronic structure and transitions. mdpi.com Studies on fluorinated isomers using the DFT/B3LYP/6-311G(d,p) level of theory have provided detailed information on the frontier molecular orbitals (HOMO and LUMO). mdpi.com
The key findings from these theoretical studies are:
HOMO Localization: The charge density of the HOMO is concentrated on the 2-hydroxy-5-methylphenyl ring and the amide bridge. This indicates that this region acts as the primary electron donor in the molecule's main electronic transition. mdpi.com
LUMO Distribution: The LUMO's charge density is delocalized over the fluoro-phenyl ring and the amide group, which function as the electron-accepting portion of the molecule. mdpi.com
Nature of Transition: The analysis confirms that the lowest energy electronic transition is predominantly a HOMO → LUMO transition with significant intramolecular charge transfer character. This transfer of an electron pair originates from the oxygen atom of the hydroxyl group and is directed through the conjugated system to the fluoro-phenyl ring. mdpi.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, as it correlates inversely with the wavelength of the absorption maximum (λmax). A smaller energy gap generally corresponds to a longer wavelength of absorption. The theoretical calculations for the fluoro-derivatives show energy gaps in the range of 4.68 to 4.82 eV, which corresponds to absorption in the ultraviolet region of the spectrum. mdpi.com These computational results align well with the general understanding of electronic spectra for complex aromatic amides and provide a solid theoretical foundation for interpreting experimental data. mdpi.comresearchgate.net
Other Advanced Spectroscopic Methodologies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. This makes it an invaluable tool for studying degradation pathways, particularly those initiated by photolysis or radiolysis, which often proceed via radical intermediates.
While no specific ESR studies on the degradation of this compound have been reported, research on the photochemistry of the broader class of benzoic acid derivatives provides a clear precedent for the application of this technique. osti.gov Photolysis of benzamide and related structures in the presence of a hydrogen donor can lead to the homolytic cleavage of bonds, generating radical intermediates. rug.nl
ESR studies on these related compounds have shown that UV irradiation can induce two primary reactions involving the triplet excited state: osti.gov
Hydrogen Atom Addition: A hydrogen atom is transferred from a donor solvent (like 2-propanol) to the aromatic ring, forming cyclohexadienyl radicals. ESR can detect these radicals and, through analysis of their hyperfine splitting patterns, identify the specific carbon atoms on the ring where the addition occurred. osti.gov
One-Electron Reduction: A hydrogen atom can also be transferred to the oxygen of the carboxyl or amide group, resulting in a one-electron reduction product, which is also a radical species detectable by ESR. osti.gov
By applying this methodology, one could investigate the photodegradation of this compound. Such an ESR study would likely involve the UV irradiation of the compound in solution, potentially with the use of spin trapping agents to convert highly reactive, short-lived radicals into more stable radical adducts that are easier to detect and characterize. This approach would provide definitive evidence of radical-mediated degradation mechanisms and help identify the initial points of bond cleavage and radical formation, offering crucial insights into the compound's photostability.
Computational Chemistry and Quantum Mechanical Investigations of N 2 Hydroxy 5 Methylphenyl Benzamide
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for predicting molecular geometries, energies, and other properties. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional, have proven to be reliable. semanticscholar.org
The first step in computational analysis is geometry optimization, where the molecule's lowest energy arrangement of atoms is calculated. This process seeks to find the most stable conformation of N-(2-hydroxy-5-methylphenyl)benzamide in the gaseous phase. The planarity of the central amide bridge is a key feature. In related fluorinated isomers, the planarity of the C-C(O)-N-C peptide bond is shown to confer high stability to the molecule. mdpi.com
A crucial validation of computational methods is the comparison of calculated structural parameters with those determined experimentally, typically through X-ray crystallography. The crystal structure of this compound reveals that the molecule is not perfectly planar. nih.gov The central amide fragment's mean plane forms dihedral angles of 5.63° with the benzoyl ring and 10.20° with the hydroxyphenyl ring. researchgate.netnih.gov DFT calculations on this and related molecules accurately reproduce these slight twists and other geometric parameters.
Below is a comparison of selected experimental bond lengths and angles from X-ray diffraction with typical theoretical values obtained for similar structures.
Interactive Data Table: Comparison of Structural Parameters
| Parameter | Bond/Angle | Experimental Value (X-ray) researchgate.netnih.gov |
| Bond Length | C7=O1 | 1.232 Å |
| Bond Length | C7-N1 | 1.347 Å |
| Bond Length | N1-C8 | 1.419 Å |
| Bond Length | C13-O2 | 1.362 Å |
| Bond Angle | O1-C7-N1 | 122.9° |
| Bond Angle | C7-N1-C8 | 127.3° |
| Dihedral Angle | C1-C7-N1-C8 | -177.1° |
| Dihedral Angle | C2-C1-C7-O1 | -169.8° |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry that illustrate the charge distribution within a molecule. They are used to predict how a molecule will interact with other chemical species.
The MEP map visualizes the electrostatic potential on the electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.net For this compound, the MEP map shows the most negative potential (red) concentrated around the carbonyl oxygen (O1) and the hydroxyl oxygen (O2), consistent with the high electronegativity of oxygen atoms. These regions are rich in electrons. nih.govresearchgate.net
The MEP map directly helps in identifying sites prone to electrophilic and nucleophilic attack.
Nucleophilic Sites: Regions with negative electrostatic potential (red/yellow) are electron-rich and are susceptible to attack by electrophiles. For this molecule, the primary nucleophilic sites are the carbonyl and hydroxyl oxygen atoms. researchgate.net
Electrophilic Sites: Regions with positive electrostatic potential (blue) are electron-deficient and are targets for nucleophiles. The hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups are the most significant electrophilic sites. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com In computational studies of similar benzamide structures, the HOMO-LUMO gap is analyzed to understand intramolecular charge transfer and reactivity. semanticscholar.orgresearchgate.net
Interactive Data Table: Frontier Molecular Orbital Properties
| Molecular Orbital | Description | Energy (Conceptual) | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | High (less negative) | Electron Donor (Nucleophile) |
| LUMO | Lowest Unoccupied Molecular Orbital | Low (less positive/more negative) | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Small gap implies high reactivity | Determines chemical reactivity and kinetic stability |
HOMO-LUMO Energy Gaps and Electronic Characteristics
The electronic characteristics of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comnih.govmdpi.com
While a dedicated study detailing the HOMO-LUMO gap for the parent this compound is not extensively available, theoretical calculations on very similar derivatives provide valuable insights. For instance, Density Functional Theory (DFT) calculations performed on fluoro-substituted isomers of this compound show HOMO-LUMO energy gaps in the range of 4.06 eV to 4.47 eV. mdpi.com These values suggest significant electronic stability.
In these related systems, the HOMO is typically localized over the hydroxy-methylphenyl ring and the central amide bridge, indicating this region is the primary site of electron-donating capacity. mdpi.com Conversely, the LUMO's charge density is often distributed more broadly across the molecule, except for the hydroxyl group. mdpi.com The transition of an electron from the HOMO to the LUMO represents an intramolecular charge transfer (ICT), a key process in the molecule's electronic behavior. mdpi.com
The following table summarizes key electronic properties derived from FMO analysis, which are conceptually applicable to this compound.
| Property | Symbol | Formula | Significance |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |
| Electronegativity | χ | (IP + EA) / 2 | The power to attract electrons |
| Electrophilicity Index | ω | χ² / (2η) | A measure of electrophilic power |
Electronic Structure and Bonding Analysis
Mulliken Population Analysis
Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a way to quantify the electron distribution and understand the electrostatic properties of the compound. The calculation involves partitioning the total electron population, derived from the molecular orbitals, among the constituent atoms.
This method assigns charges by dividing the overlap populations equally between the two participating atoms. While widely used due to its simplicity, it is known that the results can be sensitive to the choice of basis set used in the quantum chemical calculation. For this compound, a Mulliken analysis would reveal the charge distribution, identifying electropositive and electronegative centers. For example, one would expect the oxygen and nitrogen atoms to carry negative partial charges due to their high electronegativity, while the hydrogen atoms bonded to them would be electropositive. The carbon atoms' charges would vary depending on their chemical environment. tandfonline.com
Densities of States (DOS) Spectrum for Molecular Orbital Contributions
For this compound, a DOS analysis would illustrate which atoms contribute most significantly to the HOMO and LUMO. For example, the PDOS could confirm that the atoms of the 2-hydroxy-5-methylphenyl ring are the main contributors to the HOMO, while the benzamide portion might contribute more to the LUMO. This detailed view of orbital composition complements the visual representation of the HOMO and LUMO electron density plots and is crucial for understanding the electronic transitions and reactivity of the molecule.
Theoretical Spectroscopic Data Correlation
Prediction of Vibrational Frequencies and NMR Chemical Shifts
Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures and assign spectral features.
Vibrational Frequencies: Theoretical vibrational frequencies for this compound can be calculated using DFT methods, often with the B3LYP functional. These calculations yield a set of normal modes and their corresponding frequencies. The calculated values are typically scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model.
Experimental FT-IR data for this compound has identified key vibrational bands. nih.gov A correlation between the experimental and theoretical data allows for a precise assignment of these bands.
| Functional Group | Experimental IR Frequency (cm⁻¹) nih.gov | Typical Theoretical Assignment |
| Amide N-H Stretch | 3395 | The N-H stretching vibration, often involved in hydrogen bonding. |
| Hydroxyl O-H Stretch | 3073 | The O-H stretching mode, indicating the presence of the phenol group. |
| Amide C=O Stretch | 1643 | The carbonyl stretching vibration, characteristic of the amide I band. |
| Aromatic C=C Stretch | 1593 | Stretching vibrations within the phenyl and hydroxyphenyl rings. |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a standard reference compound (e.g., tetramethylsilane (B1202638), TMS) and can be directly compared to experimental spectra. This correlation is invaluable for assigning specific resonances to individual nuclei within the molecule, confirming its structural connectivity. While specific calculated shifts for the title compound are not available, studies on similar molecules demonstrate the high accuracy of this approach. nih.govresearchgate.net
Theoretical UV-Vis Absorption Spectra
The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strength of each transition, which relates to the intensity of the absorption band.
The calculations typically predict strong absorption bands in the UV region corresponding to π → π* and n → π* transitions. The primary electronic transition is often from the HOMO to the LUMO. For compounds with similar structures, these transitions are responsible for absorption bands in the 280-400 nm range. scirp.orgresearchgate.net By correlating the calculated maximum absorption wavelengths (λmax) and oscillator strengths with an experimental UV-Vis spectrum, one can gain a fundamental understanding of the electronic transitions that give the molecule its photophysical properties. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2 Hydroxy 5 Methylphenyl Benzamide Analogs
Impact of Substituent Position and Electronic Properties on Biological Activity
The nature and placement of substituents on the benzamide (B126) scaffold significantly influence the molecule's interaction with its biological targets. This is largely due to the modulation of its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for membrane permeability and binding affinity.
The lipophilicity of a drug molecule is a crucial determinant of its pharmacokinetic and pharmacodynamic behavior. For N-(2-hydroxy-5-methylphenyl)benzamide analogs, the introduction of different substituents can alter their lipophilic character, thereby affecting their ability to cross biological membranes and reach their site of action. For instance, the presence of electron-withdrawing groups, such as fluorine, can increase the lipophilicity of the molecule. mdpi.com This enhanced lipophilicity can lead to improved cell penetration and, consequently, higher biological activity.
The electronic properties of the substituents also play a vital role. Electron-withdrawing groups can influence the electron density across the molecule, which can affect its binding affinity to enzymes and receptors. mdpi.com However, studies on some benzamide derivatives have shown that the electronic nature of substituents at certain positions, such as the 4'- and 5'-positions, does not remarkably change the inhibitory activity, suggesting that other factors might be more dominant in these cases. acs.org
The position of substituents on the phenyl rings is a critical factor in determining the biological activity of this compound analogs. In electrophilic aromatic substitution reactions, the existing substituent on a benzene (B151609) ring directs incoming groups to specific positions. Substituents that direct to the ortho (1,2) and para (1,4) positions are known as ortho, para-directors. masterorganicchemistry.com This principle is relevant in the synthesis and activity of these analogs.
Research has consistently highlighted the critical importance of a substituent at the 2'-position of the anilide (phenylamino) ring for the inhibitory activity of benzamide derivatives. acs.org The removal of a 2'-amino group from a benzanilide (B160483) compound, for example, resulted in a complete loss of inhibitory activity. acs.org
Among regioisomers, only the 2'-substituted derivative demonstrated inhibitory effects, underscoring the specific requirement of this positional substitution. acs.org A 2'-hydroxy group was found to confer nearly equal activity to a 2'-amino group, suggesting that this position is crucial for specific interactions with the target enzyme, possibly acting as a hydrogen-bonding site or participating in other electrostatic interactions. acs.org
Role of Hydrogen Bonding in Bioactivity
Hydrogen bonds are fundamental to molecular recognition in biological systems. In this compound and its analogs, the capacity to form hydrogen bonds is a key determinant of their bioactivity.
The hydroxyl (-OH) and amide (-CONH-) groups are the primary sites for hydrogen bonding in this compound. The crystal structure of the parent compound reveals that the molecules are linked by strong O-H···O hydrogen bonds, forming chains. nih.govresearchgate.net The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. nih.govresearchgate.net
Furthermore, the amide group participates in both intramolecular and intermolecular hydrogen bonding. An intramolecular N-H···O contact is observed, which contributes to the planarity of the molecule. nih.govresearchgate.net Intermolecularly, the N-H group can act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, forming dimers. nih.govresearchgate.net These hydrogen bonding networks are crucial for the stabilization of the molecule's conformation and its interaction with biological targets. mdpi.com For example, in silico studies have shown that the hydroxyl group can form a hydrogen bond with amino acid residues like glutamic acid in the active site of a target protein. mdpi.com
Steric Influences on Molecular Recognition and Enzyme Interactions
Beyond electronic effects and hydrogen bonding, the size and shape of the molecule—its steric properties—play a significant role in its ability to bind to a biological target.
Steric hindrance can prevent the formation of otherwise expected interactions. For instance, in an ortho-fluorinated analog of this compound, the proximity of the fluorine atom to the N-H group prevents the formation of expected N-H···O bonds due to steric hindrance. mdpi.com
Conversely, the steric bulk of substituents can also be a critical factor for enzyme interaction. Structure-activity relationship studies on some benzanilide derivatives have indicated that the steric factor in the anilide moiety, particularly at the 3' and 4' positions, plays an important role in the interaction with the enzyme. acs.org This suggests that the size and shape of the substituents at these positions must be optimal to fit into the binding pocket of the target enzyme.
Design Principles for Modulating Binding Affinity
The strategic placement of halogen atoms, particularly fluorine, on the this compound scaffold serves as a powerful tool in medicinal chemistry to modulate the binding affinity of its analogs. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's conformational preferences, electronic distribution, and intermolecular interactions, all of which are critical determinants of ligand-receptor binding.
Strategies Involving Halogen Atom Positioning (e.g., Fluorine)
The introduction of a fluorine atom at different positions on the benzamide ring of this compound leads to distinct structural and electronic consequences, providing a clear design rationale for tuning binding affinity. Research into the ortho-, meta-, and para-fluorinated isomers of this compound reveals that each positional analog adopts a unique conformational and supramolecular profile. mdpi.com
The positioning of the fluorine atom on the benzamide ring directly impacts the planarity of the molecule, a key factor for effective binding to many biological targets. In the ortho- and meta-fluoro analogs (o-FPhB and m-FPhB), the peptide bond (C1-C7(O1)-N1-C8) remains planar, which confers high stability to the molecule. mdpi.com This planarity is often crucial for maximizing interactions within a receptor's binding pocket.
Furthermore, the position of the fluorine atom dictates the types of non-covalent interactions the molecule can engage in, which are fundamental to binding affinity.
Ortho-positioning : The o-FPhB isomer is capable of forming an intramolecular ring structure. This can rigidify the molecule's conformation, which can be entropically favorable for binding, and can also pre-organize the molecule into a bioactive conformation. mdpi.comresearchgate.net
Meta-positioning : The m-FPhB isomer, while sharing structural similarities with the ortho analog, does not form the same intramolecular interactions. mdpi.com However, both the ortho and meta isomers are observed to form parallel sheets through a combination of C-H···Cg, C-F···Cg, or C=O···Cg interactions. mdpi.comresearchgate.net
Para-positioning : The conformational shift in p-FPhB activates inter-peptide N-H∙∙∙∙O bonds, which define its supramolecular properties. mdpi.comresearchgate.net This ability to form different types of hydrogen bonds can be exploited to achieve or enhance binding to a target where specific hydrogen bond donor-acceptor patterns are present.
The electron-withdrawing nature of fluorine also alters the electronic landscape of the molecule, which can influence its ability to participate in electrostatic or π-stacking interactions within the binding site. mdpi.com The strategic placement of fluorine can therefore be used to fine-tune the electronic properties of the benzamide ring to complement the electronic environment of the receptor.
| Compound | Fluorine Position | Key Structural Features | Dominant Intermolecular Interactions |
|---|---|---|---|
| o-FPhB | ortho | Planar peptide bond, formation of intramolecular rings. | C-H···Cg, C-F···Cg, C=O···Cg interactions leading to parallel sheets. |
| m-FPhB | meta | High structural affinity with o-FPhB, planar peptide bond. | C-H···Cg, C-F···Cg, C=O···Cg interactions leading to parallel sheets. |
| p-FPhB | para | Dihedral angle between rings approaching 90°. | Activation of inter-peptide N-H∙∙∙∙O bonds. |
Methodological Innovations and Future Research Directions in N 2 Hydroxy 5 Methylphenyl Benzamide Chemistry
Advanced Synthetic Techniques for Benzamide (B126) Scaffolds
The documented synthesis of N-(2-hydroxy-5-methylphenyl)benzamide involves a conventional amidation reaction between 2-amino-4-methylphenol (B1222752) and benzoyl chloride in acetonitrile (B52724) under reflux conditions. nih.gov While effective, the field of organic synthesis has evolved to offer more sophisticated and efficient strategies for constructing the benzamide scaffold, which could be applied to this and related molecules.
Methodological innovations in amide bond formation offer milder conditions, broader substrate scopes, and improved environmental profiles. unimi.it These advanced techniques can be broadly categorized:
Catalytic Amidation: This approach avoids the use of stoichiometric activating agents, which generate significant waste.
Transition Metal Catalysis: Metals like palladium, copper, and nickel can catalyze the coupling of amines with carboxylic acid derivatives, such as esters, under relatively mild conditions. numberanalytics.com
Organocatalysis: Small organic molecules, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP) or boronic acids, can serve as catalysts for amidation, offering a metal-free alternative that can reduce toxicity and cost. numberanalytics.comnumberanalytics.com
Biocatalysis: Enzymes like lipases are capable of forming amide bonds with high selectivity under environmentally benign conditions, a particularly valuable tool for complex or sensitive molecules. unimi.itnumberanalytics.com
Electrochemical Synthesis: Recent developments have demonstrated that amides can be formed through electrochemical methods, for instance, by the oxidation of an intermediate hydrazone to generate an acylating species. researchgate.net This technique can avoid hazardous chemical oxidants and activating agents. researchgate.net
Solvent-Free and Mechanochemical Methods: To align with the principles of green chemistry, solvent-free synthesis using mechanical energy (mechanochemistry) from grinding or milling has been successfully applied to amide formation, reducing solvent waste and potential hazards. numberanalytics.com
These modern strategies provide a toolkit for optimizing the synthesis of this compound, potentially improving yield, purity, and sustainability.
High-Resolution Structural Elucidation Methods (e.g., Low-Temperature Crystallography)
The study revealed that the central amide fragment of the molecule is nearly planar. nih.gov The dihedral angles between this central plane and the phenyl and hydroxyphenyl rings are 5.63 (6)° and 10.20 (5)°, respectively. nih.gov In the crystal lattice, molecules are linked by strong O-H···O hydrogen bonds, forming chains, which are further reinforced by weaker C-H···O contacts. nih.govresearchgate.net This detailed structural information is fundamental for understanding intermolecular interactions and for designing and interpreting computational studies.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.25 |
| Temperature | 123 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2263 (3) |
| b (Å) | 21.7442 (7) |
| c (Å) | 7.4747 (3) |
| β (°) | 110.280 (5) |
| Volume (ų) | 1101.69 (8) |
| Z | 4 |
Integrated Computational-Experimental Approaches for Comprehensive Characterization
To achieve a comprehensive understanding of this compound, experimental data must be complemented by theoretical calculations. This integrated approach allows for a deeper interpretation of molecular properties, from electronic structure to intermolecular forces.
Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries, vibrational frequencies (FT-IR), and electronic properties. researchgate.netsemanticscholar.org For benzamide derivatives, DFT calculations, often using the B3LYP functional, can optimize the ground-state molecular structure. nih.gov The resulting theoretical parameters can then be compared with experimental data from X-ray diffraction, providing validation for the computational model. researchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. semanticscholar.orgresearchgate.net The Molecular Electrostatic Potential (MEP) map, also derived from these calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net
Hirshfeld surface analysis is another computational tool that complements experimental crystal structures. nih.gov It provides a graphical representation of intermolecular interactions within the crystal lattice. semanticscholar.orgresearchgate.net By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to visualize and quantify different types of intermolecular contacts, such as hydrogen bonds, which are critical for crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface analysis summarize these interactions, showing the proportion of the surface involved in specific types of contacts (e.g., H···H, O···H, C···H). semanticscholar.org This integrated computational-experimental workflow provides a holistic characterization of the molecule that is unattainable by either approach alone.
Novel Assays for Biological Target Identification and Validation
While the benzanilide (B160483) class of compounds is known for a range of biological activities, including acting as potassium channel activators, the specific molecular targets of this compound are not fully elucidated. nih.govresearchgate.net Modern drug discovery employs several innovative assays for target identification and validation, moving beyond traditional screening methods. nih.gov
Chemogenomics: This systematic approach screens large libraries of small molecules against numerous biological targets to identify interactions. nih.govijirt.org By analyzing the effects of a set of compounds, including this compound, across a wide range of proteins or cellular systems, researchers can uncover novel ligand-target relationships and understand a compound's mechanism of action. ijirt.orgrsc.org
Chemical Proteomics: This method uses chemical probes or label-free techniques to identify the proteins that a small molecule interacts with directly within a complex biological sample, such as a cell lysate. mdpi.com Techniques like Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA) can identify target engagement in a native cellular environment, providing strong evidence for a direct interaction. mdpi.comdanaher.com
Genetic and Genomic Approaches: High-throughput genetic screening, particularly using CRISPR-Cas9 technology, can identify genes that, when perturbed, alter a cell's sensitivity to a compound. nih.gov This can reveal the protein target or the pathway that the compound modulates. nih.govnih.gov
Computational and Machine Learning Models: In silico approaches are increasingly used to predict potential drug-target interactions. technologynetworks.com By integrating large datasets of chemical structures, bioactivity profiles, and protein information, machine learning algorithms can predict novel targets for compounds like this compound, which can then be prioritized for experimental validation. nih.gov
Applying these advanced assays could precisely identify the biological targets of this compound, validating its therapeutic potential and elucidating its mechanism of action.
Strategies for Reproducibility and Scale-Up in Academic Synthesis
Ensuring the reproducibility of synthetic procedures and the consistency of the final product is a critical challenge, particularly when transitioning from small-scale academic synthesis to larger batches. A multi-faceted analytical approach is essential for quality control.
Powder X-ray Diffraction (PXRD): While single-crystal XRD provides the definitive structure, PXRD is an invaluable tool for routine batch analysis. It serves as a fingerprint for a specific crystalline solid, allowing for rapid confirmation of the correct polymorphic form and detection of crystalline impurities. acs.org Ensuring batch-to-batch consistency of the PXRD pattern is crucial for reproducible physical properties.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key data on the material's thermal properties. mt.com DSC can precisely measure the melting point (reported as 448 K for this compound) and other thermal events like phase transitions, while TGA measures changes in mass with temperature, indicating thermal stability and decomposition points. nih.govlabmanager.comresearchgate.net Consistent thermal profiles across batches confirm purity and stability. mt.com
Spectroscopic Fingerprinting: A combination of spectroscopic techniques provides a robust "fingerprint" to confirm the chemical identity and purity of each batch. avantes.com
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, offering a quick and reliable method for confirming the presence of key structural motifs (e.g., N-H, O-H, C=O bonds). nih.gov
NMR Spectroscopy (¹H and ¹³C): Offers detailed structural information, confirming the precise arrangement of atoms in the molecule. Comparing the NMR spectra of new batches to a validated reference standard is a definitive method for confirming structural integrity and identifying impurities. researchgate.net
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used to establish a high-resolution chemical fingerprint for equivalence testing between batches. massspeclab.com
By systematically employing PXRD, thermal analysis, and spectroscopic fingerprinting, researchers can establish a robust quality control protocol, ensuring the reproducibility and reliability of synthesized this compound for further study.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-(2-hydroxy-5-methylphenyl)benzamide?
- Methodology : The compound is synthesized via nucleophilic acyl substitution. A validated protocol involves reacting 2-amino-4-methylphenol with benzoyl chloride in acetonitrile under reflux (150°C, 3 hours), followed by recrystallization in methanol to yield pink crystals .
- Characterization :
- IR Spectroscopy : Key peaks include 3395 cm⁻¹ (amide N–H), 3073 cm⁻¹ (hydroxyl O–H), and 1643 cm⁻¹ (amide C=O stretch) .
- X-ray Diffraction (XRD) : Monoclinic crystal system (space group P2₁/n), with unit cell parameters a = 7.2263 Å, b = 21.7442 Å, c = 7.4747 Å, and β = 110.28°. Refinement using SHELXL (R₁ = 0.043) confirms planar amide geometry and intramolecular N–H⋯O hydrogen bonds .
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Key Interactions :
- Intramolecular : N–H⋯O hydrogen bond (2.03 Å) stabilizes the planar amide moiety .
- Intermolecular : O–H⋯O hydrogen bonds (1.98 Å) form C(7) chains along the [100] direction, while weak C–H⋯O interactions (2.54 Å) create R₂²(7) rings. N–H⋯O bonds further link molecules into inversion dimers .
- Impact : These interactions dictate the supramolecular architecture, critical for predicting solubility and stability in solid-state formulations .
Advanced Research Questions
Q. How can computational methods enhance the design of This compound derivatives for anticancer activity?
- Approach :
- Molecular Docking : Predict binding affinities to targets like kinases or DNA repair enzymes. For example, benzamide analogues with thiadiazole substituents showed improved selectivity against cancer cells in silico .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance redox activity or ligand-receptor interactions .
- Validation : Combine computational predictions with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in vivo models to validate efficacy .
Q. What contradictions exist in crystallographic data interpretation, and how are they resolved?
- Common Issues :
- Disorder in Hydroxyl Groups : Observed in similar benzamide derivatives due to rotational flexibility. Mitigated by refining occupancy factors and using restraints in SHELXL .
- Thermal Motion Artifacts : High displacement parameters (Ueq) for methyl groups resolved via TLS (Translation-Libration-Screw) refinement in WinGX .
Q. How do substituent variations on the phenyl ring affect biological activity?
- Case Studies :
- Fluoro-Substituted Analogues : Introduction of fluorine at the para position (e.g., N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide) enhances metabolic stability and enzyme inhibition (e.g., COX-2) .
- Methoxy Groups : Substitution at the 5-position (e.g., N-(5-methoxy-2-hydroxyphenyl)benzamide) alters π-π stacking, impacting DNA intercalation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
